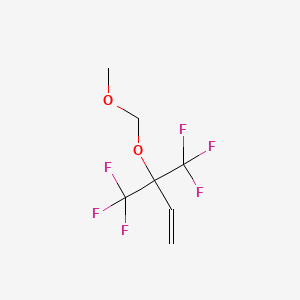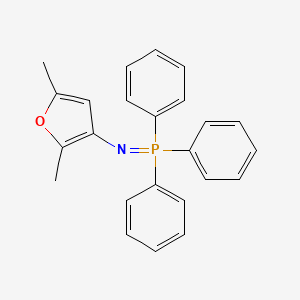![molecular formula C12H17NO4S B12592737 Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate CAS No. 644991-38-8](/img/structure/B12592737.png)
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate involves synthetic routes that typically include the formation of the thiazole ring and subsequent esterification. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Análisis De Reacciones Químicas
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share a similar thiazole ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific ester and acetyloxy substituents, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
644991-38-8 |
|---|---|
Fórmula molecular |
C12H17NO4S |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
methyl 2-(1-acetyloxypentyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-4-5-6-10(17-8(2)14)11-13-9(7-18-11)12(15)16-3/h7,10H,4-6H2,1-3H3 |
Clave InChI |
ZYSGHEBVGDYADF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=NC(=CS1)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)

![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)

